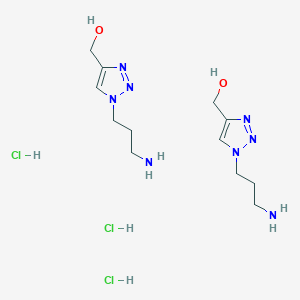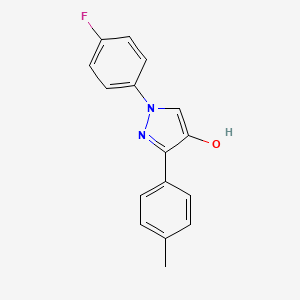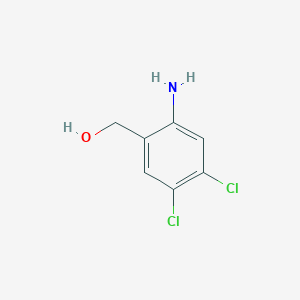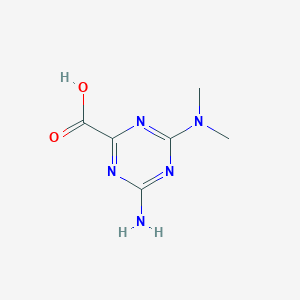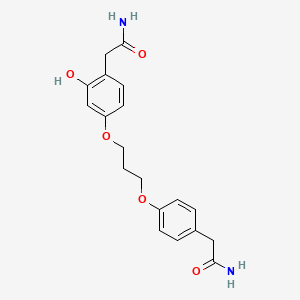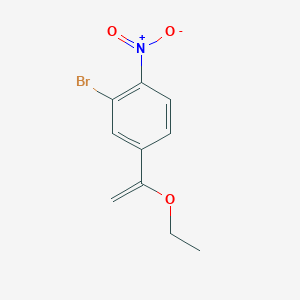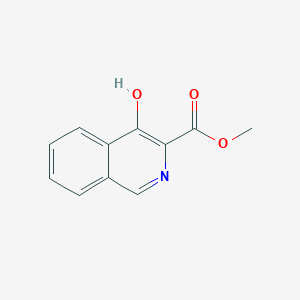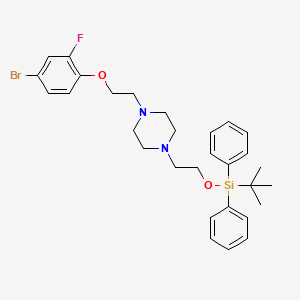
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can provide information about the compound’s structure.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to create it from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, what conditions are needed for reactions to occur, and what the products of these reactions are.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and more. These properties can give clues about the compound’s structure and reactivity.Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of various piperazine derivatives, including those similar in structure to the specified compound, has been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds, such as 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine, have been investigated for their potential to improve the adverse reaction profile of typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Synthesis and Characterization
- Piperazine derivatives have been synthesized and characterized for their structural and biological properties. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and analyzed using various spectroscopic methods and single crystal X-ray diffraction analysis, offering insights into their potential medicinal applications (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Synthesis of Piperazine Derivatives for Biological Evaluation
- Research has been conducted on the synthesis of piperazine derivatives, including those with fluoro and bromo substituents, and their biological evaluation. These studies have explored the potential of these compounds in various biological and medicinal applications, such as in the development of antimicrobial and anti-inflammatory agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Radiochemistry and PET Imaging
- Piperazine compounds, particularly those labeled with fluorine-18, have been utilized in positron emission tomography (PET) imaging studies. These studies offer insights into the serotonergic neurotransmission, showcasing the potential of piperazine derivatives in neuroimaging and neurological research (Plenevaux et al., 2000).
Development of Therapeutic Agents
- Piperazine derivatives have been explored for their potential as therapeutic agents, particularly in the treatment of cocaine abuse. The synthesis and evaluation of these compounds, including their binding affinity to dopamine and serotonin transporters, highlight their potential in the development of long-acting therapeutic agents (Hsin et al., 2002).
Safety And Hazards
This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications for the compound, areas for further research, or ways the synthesis could be improved.
Please consult with a professional chemist or a reliable source for detailed and accurate information.
properties
IUPAC Name |
2-[4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38BrFN2O2Si/c1-30(2,3)37(26-10-6-4-7-11-26,27-12-8-5-9-13-27)36-23-21-34-18-16-33(17-19-34)20-22-35-29-15-14-25(31)24-28(29)32/h4-15,24H,16-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPCCJRGJGVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CCOC4=C(C=C(C=C4)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38BrFN2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

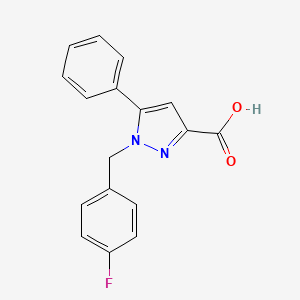
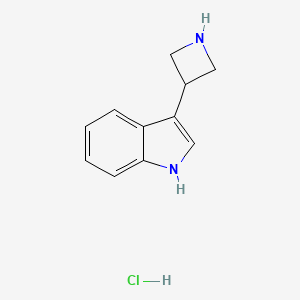
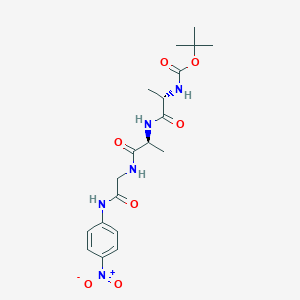
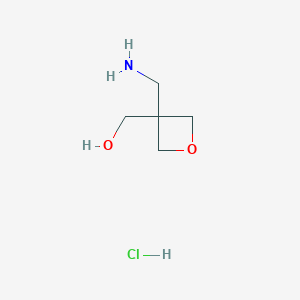
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)
